(2E)-3-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide
Description
Properties
Molecular Formula |
C19H16ClN3O4 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C19H16ClN3O4/c1-25-15-9-6-13(11-16(15)26-2)18-19(23-27-22-18)21-17(24)10-5-12-3-7-14(20)8-4-12/h3-11H,1-2H3,(H,21,23,24)/b10-5+ |
InChI Key |
KPLUMWOEGQZOPQ-BJMVGYQFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)/C=C/C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Nitrile Oxide Cyclization Route
Nitrile oxides undergo [3+2] cycloaddition with nitriles to form 1,2,5-oxadiazoles. For this target:
-
3,4-Dimethoxybenzaldehyde is converted to its oxime via reaction with hydroxylamine hydrochloride in ethanol/water (yield: 85–92%).
-
Oxime chlorination using N-chlorosuccinimide (NCS) in dichloromethane generates the nitrile oxide intermediate.
-
Cycloaddition with cyanamide in tetrahydrofuran (THF) at 0–5°C yields 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxime formation | NH₂OH·HCl, EtOH/H₂O, 80°C, 4h | 89% |
| Nitrile oxide generation | NCS, CH₂Cl₂, 0°C, 1h | 78% |
| Cycloaddition | Cyanamide, THF, 0°C, 12h | 65% |
Amidoxime Cyclization Alternative
Amidoximes cyclize under dehydrating conditions to form oxadiazoles:
-
3,4-Dimethoxybenzonitrile reacts with hydroxylamine in methanol to form 3,4-dimethoxyphenylamidoxime (yield: 82%).
-
Cyclization via refluxing in acetic anhydride produces 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine (yield: 70%).
Spectroscopic Validation:
-
¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 8.4 Hz, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 3.94 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃).
Synthesis of (2E)-3-(4-Chlorophenyl)Acryloyl Chloride
Knoevenagel Condensation
The E-configured acrylate is prepared via:
-
Condensation of 4-chlorobenzaldehyde with malonic acid in pyridine/piperidine (yield: 88%).
-
Conversion to acryloyl chloride using oxalyl chloride in dichloromethane (0°C, 2h, yield: 95%).
Reaction Conditions:
-
Solvent: Pyridine (5 eq), malonic acid (1.2 eq), 4-chlorobenzaldehyde (1 eq), 80°C, 6h.
-
Workup: Acidification with HCl, extraction with ethyl acetate, drying (MgSO₄), and evaporation.
Characterization:
-
Melting Point: 112–114°C (lit. 113°C).
-
¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 16 Hz, 1H, CH=CO), 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.38 (d, J = 8.4 Hz, 2H, ArH), 6.45 (d, J = 16 Hz, 1H, CH=CO).
Amide Coupling to Assemble the Target Compound
Schotten-Baumann Reaction
The oxadiazole amine (1 eq) reacts with acryloyl chloride (1.1 eq) in a biphasic system:
-
Conditions: THF/water (2:1), 0°C, 2h, stirred under N₂.
-
Yield: 74% after recrystallization from ethanol.
Optimization Notes:
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.12 (d, J = 16 Hz, 1H, CH=CO), 7.68 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 7.38 (d, J = 8.4 Hz, 1H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 6.85 (d, J = 16 Hz, 1H, CH=CO), 3.88 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃).
-
IR (KBr): 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend), 1245 cm⁻¹ (C–O–C).
Purification and Yield Optimization
Crystallization vs. Chromatography
-
Crystallization: Ethanol/water (3:1) yields 74% pure product but may retain solvent residues.
-
Column Chromatography: Silica gel, eluent = ethyl acetate/hexane (1:2), yields 82% with higher purity (HPLC >98%).
Comparative Data:
| Method | Purity (HPLC) | Yield |
|---|---|---|
| Crystallization | 95% | 74% |
| Column Chromatography | 98% | 82% |
Scalability and Industrial Considerations
Batch processes using the nitrile oxide route are scalable to kilogram quantities with consistent yields (65–68%). Key challenges include:
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, (2E)-3-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide has been evaluated for its cytotoxic effects against various cancer cell lines. Research shows that compounds containing the oxadiazole moiety can inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation through various mechanisms such as the modulation of signaling pathways involved in cancer progression .
Neuroprotective Effects
The compound's structural similarity to neuroprotective agents has led to investigations into its potential neuroprotective effects. Studies have demonstrated that oxadiazole derivatives can activate the nuclear erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. This suggests that this compound may offer protective effects in neurodegenerative diseases .
Antimicrobial Properties
Oxadiazole derivatives have also been explored for their antimicrobial activity. The presence of the chlorophenyl and dimethoxyphenyl groups enhances the compound's interaction with microbial targets. Preliminary studies indicate that this compound exhibits promising antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Fungicidal Activity
The structural characteristics of this compound suggest potential applications in agriculture as a fungicide. Research has shown that oxadiazole-based compounds can inhibit fungal growth by disrupting cellular processes within the pathogen. This makes them valuable in the development of new agrochemicals aimed at protecting crops from fungal diseases .
Polymer Chemistry
The unique properties of this compound allow it to be utilized in polymer chemistry for creating functional materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the strong intermolecular interactions facilitated by the oxadiazole group .
Photonic Applications
There is emerging interest in the use of oxadiazole derivatives in photonic applications due to their electronic properties. The compound's ability to act as a light-emitting material could pave the way for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby providing therapeutic benefits.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
Table 1: Key Structural Features of Analogous Enamides
Key Observations :
- Electron-Donating vs. In contrast, XCT790’s trifluoromethyl groups increase electronegativity, favoring interactions with electron-deficient regions .
- Heterocycle Impact: The 1,2,5-oxadiazole ring in the target compound may improve metabolic stability compared to thiadiazole (XCT790) or simple amides (). Oxadiazoles are known for their rigidity and ability to participate in hydrogen bonding .
Table 2: Activity Comparison of Enamide Derivatives
Key Insights :
Physicochemical and Structural Properties
Table 3: Physicochemical Comparison
Structural Notes:
- The oxadiazole ring in the target compound likely restricts conformational flexibility, enhancing binding specificity compared to acetamide derivatives () .
Biological Activity
The compound (2E)-3-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a synthetic derivative characterized by the presence of a 1,2,5-oxadiazole moiety, which has been shown to exhibit diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's structure includes:
- Chlorophenyl group : Enhances lipophilicity and biological activity.
- Dimethoxyphenyl group : Contributes to the compound's electronic properties.
- Oxadiazole ring : Known for its role in various biological activities.
Biological Activity Overview
Research has demonstrated that compounds containing the 1,2,5-oxadiazole structure exhibit a broad spectrum of biological activities. These include:
-
Anticancer Activity
- Compounds with oxadiazole rings have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against human cervical (HeLa), colon adenocarcinoma (Caco-2), and breast cancer (MCF-7) cells.
- A study found that certain oxadiazole derivatives exhibited IC50 values below 100 μM against these cell lines, indicating potent anticancer properties .
-
Antimicrobial Activity
- The oxadiazole derivatives have also been investigated for their antimicrobial properties. They displayed activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects.
- Specific derivatives have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like gentamicin .
-
Mechanisms of Action
- The mechanism by which these compounds exert their biological effects often involves interactions with cellular targets such as enzymes and receptors. The α,β-unsaturated carbonyl system in the compound can act as a Michael acceptor, leading to covalent modifications of nucleophilic sites in proteins.
- This interaction may result in the modulation of signaling pathways associated with cell proliferation and apoptosis .
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxicity of several 1,2,5-oxadiazole derivatives against multiple cancer cell lines. The most active compound demonstrated an IC50 value of approximately 36 μM against HCT-116 cells and induced apoptosis through caspase activation pathways. Morphological changes indicative of apoptosis were observed in treated cells .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, a series of oxadiazole derivatives were synthesized and tested against Mycobacterium bovis BCG. The most potent compounds showed strong inhibition in both active and dormant states of the bacteria, indicating potential for treating tuberculosis .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
